molecular formula C25H33Cl4N3O5 B11931387 Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride

Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride

Cat. No.: B11931387
M. Wt: 597.4 g/mol
InChI Key: JUJAUEQJEWIWCQ-UHFFFAOYSA-N
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Description

Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride is a synthetic organic compound featuring a phenylpropanoate backbone with multiple functional groups. Key structural elements include:

  • A 3,5-dichloro-2-hydroxyphenyl moiety, which may confer metabolic stability and receptor-binding specificity.
  • A 4-methylpiperazinyl-ethoxy side chain, likely enhancing solubility and enabling interactions with adrenergic or neurotransmitter receptors.
  • A formamido linkage bridging the aromatic and propanoate components.
  • Dihydrochloride salt formulation, which improves aqueous solubility compared to the free base .

Properties

IUPAC Name

ethyl 2-[[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]amino]-3-phenylpropanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31Cl2N3O5.2ClH/c1-3-34-25(33)20(15-17-7-5-4-6-8-17)28-24(32)18-16-19(26)23(21(27)22(18)31)35-14-13-30-11-9-29(2)10-12-30;;/h4-8,16,20,31H,3,9-15H2,1-2H3,(H,28,32);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJAUEQJEWIWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2O)Cl)OCCN3CCN(CC3)C)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33Cl4N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTE-607 dihydrochloride involves several steps, starting with the preparation of the ethyl ester of N-[3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzoyl]-L-phenylalanine. This intermediate is then converted to its dihydrochloride salt form through a reaction with hydrochloric acid . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with the compound being soluble up to 100 mg/mL in these solvents .

Industrial Production Methods

Industrial production of JTE-607 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is typically stored at -20°C to maintain its stability over extended periods .

Scientific Research Applications

JTE-607 dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Ethyl Benzoate Derivatives ()

Compounds such as I-6230 , I-6232 , and I-6273 share an ethyl benzoate core but differ in substituents:

Compound Substituents Key Features
I-6230 Pyridazin-3-yl phenethylamino Aromatic heterocycle (pyridazine)
I-6273 Methylisoxazol-5-yl phenethylamino Isoxazole ring
Target Compound 3,5-Dichloro-2-hydroxy phenyl + piperazine Chlorinated phenyl, dihydrochloride salt

Key Differences :

  • The dihydrochloride salt in the target compound ensures higher water solubility than neutral esters like I-6230 .
  • The piperazine-ethoxy group in the target compound could enable interactions with amine-binding receptors (e.g., adrenergic or serotonin receptors), unlike the heterocycles in I-6230–I-6273 .

3-(4-Arylpiperazin-1-yl)-2-Hydroxypropyl 4-Alkoxyethoxybenzoates ()

These compounds share critical pharmacophores with the target compound:

  • Arylpiperazine fragment: Implicated in α1-adrenolytic activity .
  • Dihydrochloride salts : Used to enhance solubility, similar to the target compound .

Structural and Functional Contrasts :

Feature Target Compound Compounds
Backbone Phenylpropanoate 4-Alkoxyethoxybenzoate
Substitution 3,5-Dichloro-2-hydroxyphenyl + formamido Propoxyethoxy/isopropoxyethoxy chains
Biological Data Not reported Expected cardiovascular activity
  • The phenylpropanoate backbone in the target compound may offer different steric and electronic properties compared to the alkoxyethoxybenzoate scaffold, influencing receptor affinity or metabolic pathways.
  • Both classes prioritize solubility via dihydrochloride salts , but the target compound’s chlorinated phenyl group could increase lipophilicity indices relative to alkoxyethoxy chains .

Trientine Dihydrochloride ()

While structurally distinct (a polyamine chelator), trientine dihydrochloride highlights the broader use of dihydrochloride salts to:

  • Minimize inorganic impurities during synthesis.
  • Optimize stability and solubility for therapeutic delivery .

Biological Activity

Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride is a complex organic compound with potential biological applications. Its structure incorporates a dichloro-substituted phenolic moiety, a piperazine derivative, and an ethoxy group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.

  • Molecular Formula : C25H32Cl3N3O5
  • Molecular Weight : 560.9 g/mol
  • Purity : Typically around 95% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring similar structural motifs. The compound was evaluated for its activity against various Gram-positive pathogens and drug-resistant fungi:

Pathogen Activity Observed
Staphylococcus aureusSignificant inhibition
Acinetobacter baumanniiModerate activity
Klebsiella pneumoniaeNotable resistance
Pseudomonas aeruginosaLimited effectiveness
Candida aurisEffective against resistant strains
Aspergillus fumigatusAntifungal activity noted

The structure-dependent antimicrobial activity suggests that the dichloro and hydroxy groups enhance binding to bacterial targets, potentially disrupting cell wall synthesis or function .

Anticancer Activity

The anticancer properties of this compound were assessed using cancer cell lines, particularly A549 human lung cancer cells. The findings indicated:

  • Cytotoxicity : The compound exhibited dose-dependent cytotoxic effects on A549 cells.
  • Mechanism of Action : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through interference with cell cycle progression.

Comparative Analysis of Anticancer Compounds

Compound IC50 (µM) Mechanism
Ethyl 2-(dichloro-hydroxyphenyl) derivative15Apoptosis induction
Standard Chemotherapy Agent (e.g., Cisplatin)10DNA crosslinking

The results indicate that while the compound is less potent than established chemotherapeutics, it presents a promising lead for further development .

Case Studies

  • Study on Antimicrobial Resistance :
    A study published in 2023 explored the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that the compound effectively inhibited growth in resistant strains, suggesting its potential as a novel therapeutic agent in combating antibiotic resistance .
  • Anticancer Efficacy in Lung Cancer Models :
    In vitro studies revealed that the compound significantly reduced A549 cell viability compared to controls. Further analysis showed a marked increase in apoptotic markers, indicating that the compound may trigger programmed cell death pathways .

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